molecular formula C9H16N2O2 B8372131 2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide CAS No. 46229-61-2

2-Methyl-N-[(morpholin-4-yl)methyl]prop-2-enamide

Cat. No. B8372131
M. Wt: 184.24 g/mol
InChI Key: DOURUESTJQKGHI-UHFFFAOYSA-N
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Patent
US03957492

Procedure details

In a 300 cc capacity round bottom flask equipped with a stirrer were put 57.5 g (0.5 mole) of N-methylolmethacrylamide and 50 cc of water and, as a polymerization inhibitor, 500 mg of hydroquinone. On the other hand, 43 g (0.5 mole) of morpholine were gradually added thereto while stirring. Afterwards, the contents were stirred for 1 hour at 50°-60°C. Finally, the reaction mixture was concentrated and then was recrystallized from ethyl acetate. m.p.; 78.0°C. Yield: 48.3 g (52.5%).
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:8])[C:5]([CH3:7])=[CH2:6])O.C1(C=CC(O)=CC=1)O.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>O>[N:17]1([CH2:1][NH:3][C:4](=[O:8])[C:5]([CH3:7])=[CH2:6])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
57.5 g
Type
reactant
Smiles
C(O)NC(C(=C)C)=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 cc capacity round bottom flask equipped with a stirrer
STIRRING
Type
STIRRING
Details
Afterwards, the contents were stirred for 1 hour at 50°-60°C
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Finally, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CNC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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